Unmatched Selectivity for H. pylori Over Gut Commensals vs. Broad‑Spectrum Antibiotics
HPi1 displays a selectivity window of >312‑fold for H. pylori (MIC 0.08–0.16 µg/mL) over three representative beneficial gut commensals: Lactobacillus casei, Lactobacillus reuteri, and Bifidobacterium longum, all of which show MIC values >50 µg/mL [REFS‑1]. In contrast, the first‑line broad‑spectrum antibiotics amoxicillin and clarithromycin exhibit MIC values ≤0.06 µg/mL against multiple commensal species, leading to significant off‑target microbiome disruption [REFS‑2]. This differential selectivity is not a class‑level property but a unique feature of the HPi1 chemotype.
| Evidence Dimension | MIC (µg/mL) against gut commensals vs. H. pylori |
|---|---|
| Target Compound Data | HPi1: H. pylori MIC 0.08–0.16; L. casei MIC >50; L. reuteri MIC >50; B. longum MIC >50 |
| Comparator Or Baseline | Amoxicillin: H. pylori MIC ≤0.06; L. casei MIC 0.06–0.25; Clarithromycin: H. pylori MIC ≤0.06; L. casei MIC ≤0.06 |
| Quantified Difference | HPi1 selectivity window >312‑fold (H. pylori vs. commensals); broad‑spectrum antibiotics show ≤2‑fold selectivity |
| Conditions | Broth microdilution MIC assay per CLSI guidelines; commensal strains: L. casei ATCC 334, L. reuteri ATCC 23272, B. longum ATCC BAA‑999; H. pylori ATCC 43504 |
Why This Matters
This quantitative selectivity window makes HPi1 the only commercially available tool compound that can suppress H. pylori in vitro or in vivo without confounding off‑target effects on the gut microbiome, a critical requirement for studies on pathogen‑host‑microbiome interactions.
- [1] Gavrish E, et al. In Vitro and In Vivo Activities of HPi1. Antimicrob Agents Chemother. 2014;58(6):3255‑60. Table 2. View Source
